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Compound Focus: Niraparib Tosylate

CAS No.: 1038915-73-9

Cat. No.: S001567

Here is a consolidated summary of critical quantitative data for Niraparib from clinical and preclinical

studies.

Table 1: Key Clinical Pharmacokinetic Parameters of Niraparib in Humans [1]

Parameter Value (Mean * SD) Comments

Absolute Bioavailability ~73% Not significantly affected by food.
Time to Peak (Tmax) ~3 hours -

Apparent Volume of 1,220+ 1,114 L Suggests extensive tissue distribution.

Distribution (Vd/F)

Plasma Protein Binding 83% -

Apparent Clearance (CL/F) 16.2 L/h In patients with cancer.

Elimination Half-Life (t1/2) 36 hours After multiple 300 mg daily doses.

Route of Elimination Urine (47.5%), Feces Over 21 days after a single dose; primarily
(38.8%) as metabolites.
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Table 2: Exposure-Response and Comparative Distribution Data

Context Key Finding Reference

Hepatic Mean exposure (AUC) increased by 45-56% vs. normal function. [2]
Impairment (MHI) Supports dose reduction from 300 mg to 200 mg in MHI.

Exposure-Safety Steady-state trough (Cmin,ss) at Day 8 2686 ng/mL is a [3]
(Clinical) significant risk factor for early dose-limiting toxicity (DLT), including
thrombocytopenia.

Exposure-Efficacy Increased plasma exposure at Day 8 was not associated with [3]
(Clinical) improved Progression-Free Survival (PFS).

Tumor Distribution At steady state, tumor exposure was 3.3 times greater than [4]
(Preclinical) plasma exposure.

Brain Penetration Achieves sustained exposure in the brain, unlike olaparib. [4]
(Preclinical)

Detailed Experimental Protocols

Here are detailed methodologies for core experiments in Niraparib PK and PD studies.

Clinical PK and Exposure-Response Study Protocol

This protocol is adapted from a clinical study investigating the pharmacokinetic-pharmacodynamic (PK-PD)

relationship of Niraparib in patients with recurrent ovarian cancer [3].

¢ Key Objective: To investigate the relationship between Niraparib exposure at steady-state and the
onset of early dose-limiting toxicities (DLTs) and efficacy (PFS).

¢ Patient Population: Adults with recurrent ovarian cancer. A starting dose of 200 mg once daily is
often used for 80% of patients [3].

¢ Dosing: Niraparib is administered orally once daily, with or without food [1].

¢ Blood Sampling for PK Analysis:
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o Trough Concentrations (Cmin,ss): Collect blood samples immediately before dosing at
steady-state (e.g., Day 8 and Day 90). This is critical for assessing exposure-safety
relationships [3].

o Detailed PK Profiling: For a full PK profile, collect serial blood samples (e.g., pre-dose, and at
0.5,1, 2, 3,4, 6, 8,12, and 24 hours post-dose) after a single dose and at steady-state.

e Sample Processing: Centrifuge blood samples to collect plasma and store at -80°C until analysis.

e Bioanalysis: Quantify Niraparib concentrations in plasma using a validated method like Liquid
Chromatography with tandem mass spectrometry (LC-MS/MS). The key analyte is the parent
drug.

o Safety and Efficacy Assessment:

o Monitor and record adverse events, with a focus on hematological toxicities (thrombocytopenia,
anemia, neutropenia) according to CTCAE guidelines.

o Assess progression-free survival (PFS) via radiographic imaging per RECIST criteria.

e Data Analysis:

o Use non-compartmental analysis to determine PK parameters (Cmax, Tmax, AUC, Cmin, t1/2,
CL/F).

o Employ logistic regression models to correlate Cmin,ss (e.g., 2686 ng/mL) with the incidence of
early DLT.

o Use Cox proportional hazards models to evaluate the relationship between Cmin,ss and PFS.

Preclinical Tissue Distribution Study Protocol

This protocol is based on a comparative study that evaluated the tissue penetration of Niraparib in mouse

xenograft models [4].

o Key Objective: To determine the tissue-to-plasma exposure ratio of Niraparib, specifically in tumors
and the brain.

¢ Animal Model: Establish human tumor xenograft models (e.g., ovarian or breast cancer) in
immunodeficient mice. Include an intracranial tumor model to assess brain penetration.

e Dosing: Administer Niraparib orally at its maximum tolerated dose (MTD) or a clinically relevant
equivalent once daily until steady-state is reached.

e Sample Collection: At predetermined time points after the last dose (to capture the elimination
profile), collect blood via cardiac puncture, and immediately harvest tissues of interest: tumor, brain,
bone marrow, muscle.

e Sample Processing:

o Centrifuge blood to obtain plasma.
o Homogenize weighed tissue samples in a buffer solution.

e Bioanalysis: Use a validated LC-MSIMS method to quantify Niraparib concentrations in both plasma
and tissue homogenates.
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 Data Analysis: Calculate the tissue-to-plasma ratio (e.g., AUC;js5e/AUC asma) at steady-state. A

ratio greater than 1 indicates preferential distribution into that tissue.

Visualizing Niraparib's Metabolism and Disposition

The following diagram illustrates the primary metabolic pathways and elimination routes of Niraparib in

humans, which informs its PK behavior and drug-drug interaction potential.
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Niraparib's primary metabolic pathways and elimination
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Application Notes for Researchers

e Therapeutic Drug Monitoring (TDM): The strong association between steady-state trough levels
(Cmin,ss) and toxicity supports implementing TDM in clinical practice [3]. Measuring drug levels
around Day 8 of treatment can identify patients at high risk for DLT, allowing for preemptive dose
modification.

¢ Individualized Dosing: The approved individualized dosing strategy (based on baseline body weight
<77 kg and/or platelet count <150,000/uL) effectively mitigates the risk of severe thrombocytopenia
without compromising efficacy [2]. This should be a cornerstone of clinical trial design and treatment
planning.

¢ Hepatic Impairment: Patients with moderate hepatic impairment experience significantly increased
drug exposure. The starting dose for these patients should be reduced to 200 mg once daily, as this
adjustment is predicted to reduce the incidence of Grade =3 thrombocytopenia [2].

¢ Preclinical Model Translation: The favorable preclinical PK profile of Niraparib—including high
tumor penetration and brain distribution—provides a mechanistic rationale for its clinical efficacy,
especially in BRCA wild-type tumors [4]. These models are valuable for predicting human efficacy.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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